molecular formula C14H11N3O2S B1415385 Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 1092325-50-2

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B1415385
CAS No.: 1092325-50-2
M. Wt: 285.32 g/mol
InChI Key: AMQVFSSHASRAOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a complex organic compound belonging to the thiazolo[4,5-b]pyridine class This compound features a thiazole ring fused to a pyridine ring, with a phenyl group at the 5-position and a carboxylate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves multiple steps, starting with the construction of the thiazole ring. One common method involves the cyclization of a thiazole precursor with a suitable pyridine derivative under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by subsequent functional group modifications to achieve the desired carboxylate ester.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of new compounds.

  • Substitution: Substitution reactions at different positions of the molecule can introduce new substituents, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.

Biology: In biological research, Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets can be harnessed to design drugs for treating different diseases.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Indole derivatives: While structurally different, indole derivatives also exhibit biological activities and can be compared in terms of their efficacy and safety profiles.

Uniqueness: Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate stands out due to its unique combination of structural features, which contribute to its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-13(18)9-7-10(8-5-3-2-4-6-8)16-12-11(9)20-14(15)17-12/h2-7H,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQVFSSHASRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 2
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 3
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 5
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 6
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

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